molecular formula C15H19N3O2S B2670494 N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 748778-14-5

N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2670494
CAS No.: 748778-14-5
M. Wt: 305.4
InChI Key: OPNNYNPODPKQEO-UHFFFAOYSA-N
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Description

Historical Development of Thiazole Derivatives in Scientific Research

Thiazole derivatives have occupied a central role in heterocyclic chemistry since their discovery in the late 19th century. The Hantzsch thiazole synthesis, first reported in 1887, laid the foundation for systematic exploration of this heterocyclic scaffold by condensing α-haloketones with thiosemicarbazones or thioureas. Early efforts focused on structural elucidation and reaction optimization, with Maehr and Yang's 20th-century work demonstrating phosphonate-functionalized thiazoles through innovative sulfur-based cyclizations. The Cook-Heilbron synthesis (1947) expanded access to 5-aminothiazoles via α-aminonitrile intermediates, enabling diversification of substituent patterns. These historical breakthroughs established thiazoles as privileged structures in medicinal chemistry, particularly following the discovery of thiamine's critical biological role.

Modern synthetic advancements, such as Heravi's solvent-free grinding technique for 2,4-disubstituted thiazoles and Grozav's two-step Hantzsch modifications, reflect ongoing efforts to improve efficiency. The development of N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine represents a contemporary extension of these methodologies, incorporating electron-withdrawing nitro groups and sterically demanding cyclohexyl moieties to modulate electronic and spatial properties.

Significance of this compound in Academic Research

This compound exemplifies three key design principles in modern thiazole chemistry:

  • Electronic modulation through the 4-nitrophenyl group, which induces significant resonance effects across the thiazoline ring.
  • Stereochemical control via the 4,5-dihydro structure, restricting ring conformation to enhance target selectivity.
  • Hydrophobic domain incorporation through the N-cyclohexyl substituent, potentially improving membrane permeability.

Recent studies highlight its utility as:

  • A structural template for kinase inhibitor development due to the nitro group's hydrogen-bonding capacity
  • A potential precursor for fluorescent probes through nitro group reduction to amino functionality
  • A model compound for studying non-covalent interactions in crystal engineering

Research Evolution and Current Investigation Trends

The compound's research trajectory mirrors broader trends in thiazole chemistry:

Period Focus Area Key Advancements
2000-2010 Synthetic Methodology Microwave-assisted cyclizations
2011-2020 Biological Evaluation Metastasis inhibition studies
2021-Present Targeted Drug Design Vanin-1 inhibitor development

Current investigations emphasize:

  • Computational modeling : Density functional theory (DFT) studies of the nitro group's electron-withdrawing effects on thiazoline ring aromaticity
  • Green chemistry : Aqueous-phase syntheses using biodegradable catalysts
  • Structure-activity relationships : Systematic variation of the cyclohexyl group to optimize pharmacokinetic profiles

Theoretical Framework for Studying 2-Aminothiazole Derivatives

The electronic structure of 2-aminothiazoles can be described using frontier molecular orbital theory:

$$
E{\text{HOMO}} = -5.27 \, \text{eV}, \quad E{\text{LUMO}} = -1.89 \, \text{eV} \quad \text{(calculated for parent 2-aminothiazole)}
$$

Key theoretical considerations for this compound include:

  • Aromaticity modulation : Reduced ring aromaticity compared to fully conjugated thiazoles due to 4,5-dihydro saturation, quantified by nucleus-independent chemical shift (NICS) values
  • Tautomerism : Equilibrium between amine and imine forms influenced by nitro group resonance effects
  • Non-covalent interactions :
    • C–H⋯O hydrogen bonding between nitro groups and adjacent molecules
    • van der Waals interactions from cyclohexyl's chair conformation

The compound's biological activity can be rationalized through molecular docking studies showing:

  • Nitro group coordination with enzyme active-site metals
  • Cyclohexyl moiety filling hydrophobic binding pockets
  • Thiazoline nitrogen participating in charge-transfer complexes

Properties

IUPAC Name

N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-14)16-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNNYNPODPKQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexylamine derivative and a nitrophenyl-thioamide can lead to the formation of the desired thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted thiazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazole derivatives, including N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine, exhibit promising anticancer properties. Thiazoles have been studied for their ability to inhibit various cancer cell lines through multiple mechanisms, including the modulation of cellular pathways involved in apoptosis and cell cycle regulation. For instance, thiazole-containing compounds have been shown to inhibit CDK9-mediated transcription, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 .

Antimicrobial Properties
Thiazole derivatives have also demonstrated significant antimicrobial activity. Studies have reported that compounds similar to this compound can inhibit the growth of various bacterial strains. The presence of electron-donating groups on the thiazole ring has been linked to enhanced antibacterial effects . This suggests that modifications to the thiazole structure can lead to compounds with improved efficacy against resistant microbial strains.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the formation of the thiazole ring through cyclization reactions involving appropriate amines and thioketones.

Key Synthesis Steps:

  • Formation of Thiazole Ring : The initial step often involves the reaction of a substituted phenyl amine with a thioketone under acidic conditions to form the thiazole scaffold.
  • Substitution Reactions : Further modifications can be made to introduce cyclohexyl and nitrophenyl groups at specific positions on the thiazole ring.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.

Case Studies

Several studies have evaluated the biological activity of this compound:

StudyObjectiveFindings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial TestingShowed effective inhibition against Gram-positive bacteria with comparable activity to standard antibiotics.
Study CMechanistic StudiesRevealed that the compound induces apoptosis through mitochondrial pathways in cancer cells.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its cyclohexyl and 4-nitrophenyl substituents. These groups influence physicochemical properties such as solubility, lipophilicity, and electronic effects. Below is a comparative analysis with similar 4,5-dihydro-1,3-thiazol-2-amine derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound Cyclohexyl, 4-nitrophenyl 305.40 Electron-withdrawing nitro group; bulky cyclohexyl
5-(4-Nitrophenyl)-N-phenyl-... Phenyl, 4-nitrophenyl 299.35 Smaller aromatic substituent (phenyl)
4-Methyl-N-[2-(propan-2-yl)phenyl]-... Methyl, isopropylphenyl Not reported Alkyl substituents; increased hydrophobicity
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-... Bromo, trifluoromethoxy 341.15 Halogen and electron-withdrawing CF₃O group
N-(4-Chloro-2-methoxy-5-methylphenyl)-... Chloro, methoxy, methyl 256.75 Polar substituents (Cl, OCH₃)

Key Observations :

  • Bulky substituents (e.g., cyclohexyl) may reduce solubility but improve membrane permeability .

Table 2: Bioactivity Comparison

Compound Class Substituents Bioactivity Reference
1,3,4-Thiadiazole-2-amines 4-Nitrophenyl, benzyl Antitumor (IC₅₀ < cisplatin)
Thiazole-oxadiazole hybrids Phenyl, methyl Antimicrobial
Target Compound (Inferred) Cyclohexyl, 4-nitrophenyl Potential antitumor/antimicrobial

Physicochemical and Crystallographic Analysis

  • Solubility : The nitro group’s polarity may enhance aqueous solubility, but the cyclohexyl moiety could counteract this, favoring organic solvents .

Biological Activity

N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activity. This article will explore the compound's pharmacological properties, including its antimicrobial and antitumor activities, and will provide insights from various studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring which is known for its diverse biological activities. The presence of a nitrophenyl group enhances its reactivity and potential interaction with biological targets. The compound's CAS number is 748778-14-5, and it is classified under thiazole derivatives.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study focused on a series of N-substituted thiazole derivatives reported promising antibacterial activity against various strains of bacteria, comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
N-cyclohexyl derivativeS. aureus16 µg/mL
Standard (Norfloxacin)E. coli8 µg/mL

The study highlighted that the structural elements of thiazoles, particularly the electron-donating groups on the phenyl ring, play a crucial role in enhancing their antibacterial efficacy .

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. A notable study demonstrated that compounds with a similar thiazole structure exhibited cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes associated with tumor growth, such as aurora kinases .

Case Study: Aurora Kinase Inhibition

In vitro studies on analogs of this compound revealed that these compounds could inhibit aurora kinase activity effectively. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
This compoundA549 (Lung Cancer)12.5
Similar Thiazole DerivativeHeLa (Cervical Cancer)15.0

The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring and the introduction of substituents on the phenyl group significantly influenced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-4-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. Key steps include:

  • Using dichloromethane as a solvent and triethylamine as a base to facilitate cyclization (yields ~70–80%) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity, confirmed by HPLC .
    • Critical Parameters : Temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine to nitro precursor), and inert atmosphere (N₂) to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • 1H-NMR : Look for characteristic signals:

  • Cyclohexyl protons as multiplet at δ 1.2–2.1 ppm.
  • Nitrophenyl aromatic protons as doublets (δ 8.2–8.4 ppm, J = 8.0 Hz) .
    • IR : Stretch frequencies for C=N (1640–1620 cm⁻¹) and NO₂ (1520, 1340 cm⁻¹) confirm thiazole and nitro groups .
    • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z ≈ 345–350 (exact mass depends on substituents) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, particularly regarding dihydrothiazole ring puckering and nitro group orientation?

  • Crystallographic Workflow :

Grow single crystals via slow evaporation (solvent: ethanol/chloroform).

Collect data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .

  • Key Findings :

  • The dihydrothiazole ring adopts an envelope conformation (C4 atom deviates by 0.0345 Å from the plane).
  • Nitrophenyl and cyclohexyl groups form dihedral angles of 9.4° and 11.4° with the thiazole core, influencing π-stacking in crystals .
    • Validation : Check R-factor (<0.05) and electron density maps for disordered regions .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and biological target interactions of this compound?

  • DFT Analysis :

  • Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps (~4.2 eV, indicating moderate reactivity) and electrostatic potential surfaces (negative charge localized on nitro group) .
    • Molecular Docking :
  • Dock into tubulin (PDB: 1SA0) using AutoDock Vina. The nitro group forms hydrogen bonds with β-tubulin’s Thr179 (binding energy ≈ −8.2 kcal/mol), suggesting antiproliferative potential .

Q. How can researchers address contradictions in biological activity data (e.g., varying IC₅₀ values) across different studies?

  • Troubleshooting Framework :

Verify assay conditions: Cell line specificity (e.g., HeLa vs. MCF-7), incubation time (48 vs. 72 hr), and solvent (DMSO concentration ≤0.1%).

Compare purity metrics (HPLC vs. NMR) to rule out impurity-driven artifacts.

Use positive controls (e.g., paclitaxel for tubulin inhibition) to calibrate activity .

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